![molecular formula C10H15ClN4O B14778480 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide is a chemical compound with a complex structure that includes a pyridazine ring substituted with a chlorine atom and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide typically involves the reaction of 6-chloropyridazine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学的研究の応用
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions .
類似化合物との比較
Similar Compounds
Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
Other pyridazine derivatives: Compounds with similar structures but different substituents, which may exhibit varying biological activities.
Uniqueness
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both amino and chloropyridazine groups.
特性
分子式 |
C10H15ClN4O |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C10H15ClN4O/c1-6(2)9(12)10(16)13-5-7-3-4-8(11)15-14-7/h3-4,6,9H,5,12H2,1-2H3,(H,13,16) |
InChIキー |
RAALMYPTOGZVAC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NCC1=NN=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


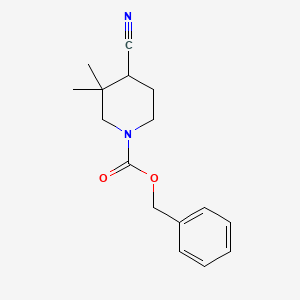
![2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14778406.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778415.png)
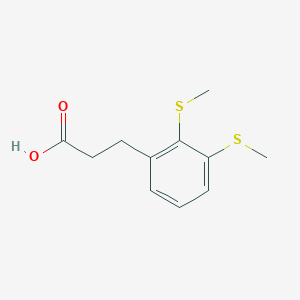
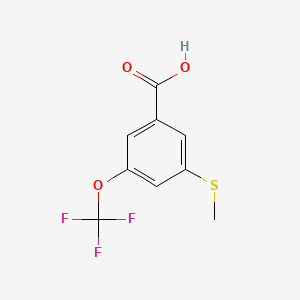
![4-[[4-[4-(Triazol-1-yl)butyl]phenoxy]methyl]-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole;hydrochloride](/img/structure/B14778433.png)
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778436.png)

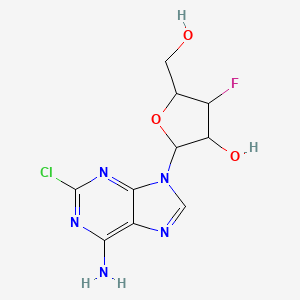


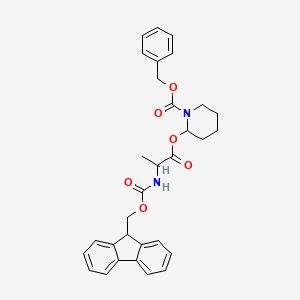
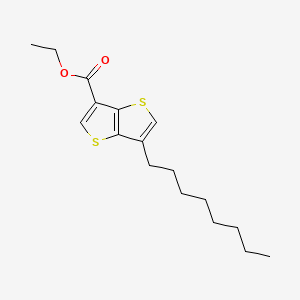
![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
